![molecular formula C19H13ClF3N3O3S B2415409 3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 321432-50-2](/img/structure/B2415409.png)
3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C19H13ClF3N3O3S and its molecular weight is 455.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Conformations and Hydrogen Bonding
Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines has revealed unique molecular conformations and hydrogen bonding patterns. Compounds with the reduced pyridine ring exhibit a half-chair conformation, with the methylsulfonyl substituent occupying an equatorial site. These compounds, although not isostructural, show similarities in molecular conformations, with subtle differences in the orientation of the N-benzyl and methylsulfonyl substituents. Moreover, these molecules exhibit intricate hydrogen bonding interactions, forming dimers, ribbons, and sheets in their respective crystalline structures (Sagar et al., 2017).
Synthesis of Pyrazole and Pyridine Derivatives
The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate of chlor-antraniliprole, an insecticide, involves multiple steps. The process includes nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. The method highlighted for bromination is advantageous due to its simplicity, rapid reaction, and ability to improve product yield and purity. The product and intermediates were validated using 1H NMR spectrometry (Wen-bo, 2011).
Synthesis of Furo[3,2-c]pyridine Derivatives
The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives involves a series of reactions, starting from the preparation of 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. Subsequent steps involve reactions with phosphorus sulfide, methyl iodide, and heterocyclic secondary amines, culminating in the production of various substituted furopyridines and carboxylic acids (Bradiaková et al., 2009).
Synthesis and Properties of Polyamide-Imides
A CF3-containing diamine was synthesized, leading to the creation of novel polyamide-imides (PAIs) with outstanding solubility, thermal stability, and other notable properties. These PAIs, synthesized from sulfur-containing diimide-diacid by direct polycondensation, show excellent solubility in various solvents and possess remarkable thermal stability, indicated by high glass transition temperatures and char yields. Their notable optical properties include low refractive indexes and birefringence due to the presence of trifluoromethyl pendent groups and thioether bridged ortho-catenated aromatic rings (Shockravi et al., 2009).
Propiedades
IUPAC Name |
[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3S/c1-12-4-6-15(7-5-12)30(27,28)29-26-17(13-3-2-8-24-10-13)18-16(20)9-14(11-25-18)19(21,22)23/h2-11H,1H3/b26-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDLZIZQFZQPLB-ONUIUJJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CN=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CN=CC=C2)\C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

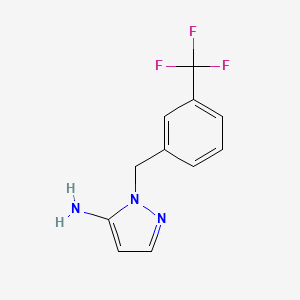
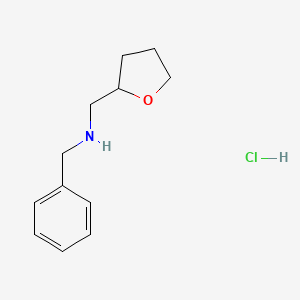
![(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2415329.png)
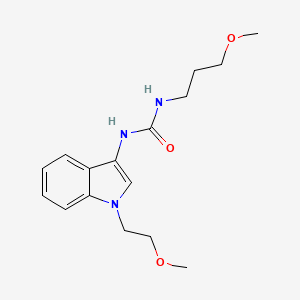
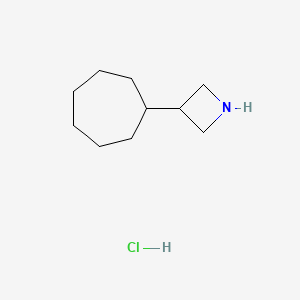
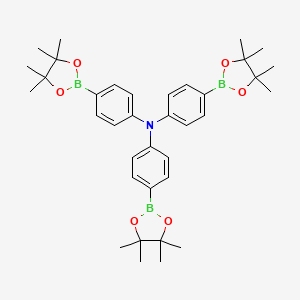
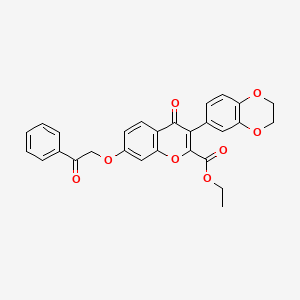
![5,6-dimethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2415335.png)
![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2415341.png)
![[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2415342.png)
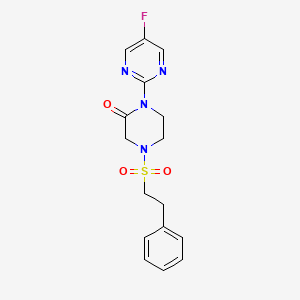
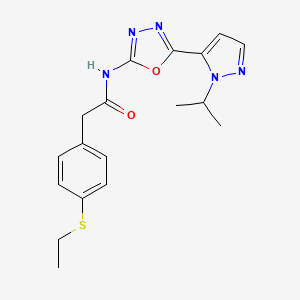
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2415348.png)
